N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide
Description
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H26N6O2/c1-16-14-17(2)29-25(28-16)31-24(30-23(32)20-9-5-7-11-22(20)33-3)26-13-12-18-15-27-21-10-6-4-8-19(18)21/h4-11,14-15,27H,12-13H2,1-3H3,(H2,26,28,29,30,31,32) |
InChI Key |
RBTNPFFPNLZZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyrimidinylguanidine and Indole-Ethylamine Intermediates
The most widely reported method involves the condensation of 4,6-dimethylpyrimidin-2-amine with 2-(1H-indol-3-yl)ethylamine in the presence of a carboxamide derivative. The reaction proceeds via a two-step mechanism:
-
Guanidine Formation : The pyrimidinylamine reacts with cyanamide under acidic conditions to form a guanidinium intermediate. This step is critical for establishing the E-configuration of the imine bond.
-
Schiff Base Formation : The guanidine intermediate undergoes nucleophilic attack by the indole-ethylamine, followed by dehydration to yield the methylidene linkage.
Key Reaction Conditions :
One-Pot Synthesis Using Acetylacetone Derivatives
A patent by EP2507216A1 describes a one-pot methodology adaptable to this compound. While originally developed for pyrimethanil, the protocol can be modified by substituting aniline with 2-methoxybenzamide :
-
Guanidinium Salt Formation :
-
React 2-methoxybenzamide with cyanamide in aqueous HCl (pH 1.2–2.0) at 60°C for 6 hours.
-
-
Cyclocondensation :
-
Add acetylacetone and adjust pH to 10–12 using NaOH, stirring at 80°C for 8 hours.
-
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ resin-bound strategies to enhance regiocontrol:
-
Wang Resin Functionalization :
-
Load 4,6-dimethylpyrimidin-2-amine onto Wang resin via a carboxylic acid linker.
-
-
Stepwise Coupling :
-
Introduce 2-(1H-indol-3-yl)ethylamine using HBTU/HOBt activation.
-
Cleave with TFA/water (95:5) to release the product.
-
Performance Metrics :
Optimization of Critical Parameters
Solvent Systems and Temperature Effects
Comparative studies reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water | 78 | 62 | 92 |
| DMF | 100 | 48 | 85 |
| Acetonitrile | 82 | 55 | 89 |
Ethanol/water mixtures minimize side reactions (e.g., indole alkylation).
Catalytic Additives
-
p-Toluenesulfonic Acid (pTSA) : Increases reaction rate by 30% via imine stabilization.
-
Molecular Sieves (3Å) : Reduce hydrolysis, improving yields to 68%.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the E-configuration with key metrics:
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary in vitro studies suggest that it may inhibit specific kinases involved in tumor growth.
- Case Studies : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentration levels for therapeutic applications .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Synthesis and Testing : Researchers synthesized derivatives of this compound and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed moderate to strong antibacterial activity, suggesting potential use as a novel antimicrobial agent .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways, although further studies are needed to elucidate the exact action.
Anti-inflammatory Potential
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects:
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrimidine and indole moieties are known to interact with enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of guanidine-linked heterocyclic molecules. Below is a detailed comparison with analogs identified in the evidence:
Substituent Variations on the Benzamide Ring
- Target Compound : 2-methoxybenzamide (positional isomer of 3-methoxybenzamide).
- Analog 1: N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide () Difference: Methoxy group at position 3 (vs. position 2 in the target compound). Implications: Positional isomerism may alter steric interactions with target proteins, affecting binding affinity .
Modifications on the Indole Moiety
- Analog 2: N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(6-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide () Difference: 6-methoxy substitution on the indole ring. Implications: Enhanced electron-donating effects may influence π-π stacking interactions in hydrophobic binding pockets .
- Analog 3: (E)-N-((2-(5-chloro-1H-indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-methylbenzamide () Differences:
5-Chloro substituent on indole.
2-Methylbenzamide (vs. 2-methoxybenzamide).
- Implications :
Core Heterocycle Replacements
Benzimidazole replaces the indole-ethylguanidine moiety.
Simplified structure lacking the benzamide group.
- Implications :
- Loss of benzamide reduces molecular weight (MW = 265.3 g/mol vs. ~460 g/mol for the target compound).
- Benzimidazole may engage in different hydrogen-bonding interactions .
Structural and Physicochemical Data Table
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to Analog 1, involving condensation of 4,6-dimethylpyrimidin-2-amine with a substituted benzamide carbonyl .
- Analog 3’s chloro-substituted indole requires halogenation steps, increasing synthetic complexity .
Biological Activity Trends: Methoxy vs. Methyl: The 2-methoxy group in the target compound may enhance hydrogen-bonding compared to Analog 3’s 2-methyl group, favoring interactions with polar residues in enzymes .
Crystallographic Insights :
- Analog 4’s crystal structure () reveals intramolecular N–H⋯N hydrogen bonds, stabilizing the planar conformation. Similar interactions are expected in the target compound, affecting its binding mode .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide is a complex organic compound known for its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 472.5 g/mol, features multiple functional groups that potentially contribute to its pharmacological properties.
Chemical Structure
The structure of the compound can be broken down into distinct moieties:
- Pyrimidine : A heterocyclic aromatic organic compound that may enhance biological activity through interactions with various biological targets.
- Indole : Known for its role in numerous biological processes, indole derivatives are often associated with anticancer and antimicrobial activities.
- Methoxybenzamide : This functional group may influence solubility and bioavailability.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Several studies have investigated the antiproliferative effects of similar compounds. For example, derivatives with indole and pyrimidine structures have shown selective activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often range from 1.2 to 5.3 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Antiproliferative |
| Compound B | HCT116 | 3.7 | Antiproliferative |
| Compound C | HEK 293 | 5.3 | Antiproliferative |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 8 µM against E. faecalis .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Compounds with similar structures can interfere with DNA replication in cancer cells.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in tumor cells.
- Antioxidant Activity : Some derivatives exhibit antioxidative properties that may protect normal cells while targeting cancerous cells .
Case Studies
Case Study 1 : In a study examining the effects of N-substituted benzimidazole derivatives on various cancer cell lines, it was found that modifications to the nitrogen atom significantly influenced both antioxidative and antiproliferative activities .
Case Study 2 : Research focusing on methoxy-substituted compounds highlighted their potential in reducing oxidative stress while exhibiting selective cytotoxicity towards cancer cells without affecting normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Answer: The compound can be synthesized via multi-step reactions involving palladium-catalyzed cyclization (e.g., coupling nitroarenes with formic acid derivatives as CO surrogates) . Key intermediates, such as pyrimidinyl hydrazines or indole-ethylamine derivatives, should be characterized using IR, H/C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, similar thieno-pyrimidine derivatives were validated using 2D NMR (COSY, HSQC) to resolve aromatic proton ambiguities .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Answer:
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .
- NMR: H NMR distinguishes methoxy protons (~3.8–4.0 ppm) and indole NH signals (~10–12 ppm). C NMR confirms sp carbons in the pyrimidine ring (~150–160 ppm) .
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtained (e.g., pyrimidine derivatives in ) .
Q. How can researchers assess preliminary biological activity (e.g., antimicrobial or enzyme inhibition)?
- Answer: Use in vitro assays:
- Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC (minimum inhibitory concentration) determination .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or hydrolases (e.g., acetylcholinesterase inhibition studies in ) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)/PPh) with varying ligands to improve cyclization efficiency .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for indole coupling steps. achieved higher yields (~60–75%) using ethanol/AcOH mixtures .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates .
Q. How to address contradictory bioactivity data across studies?
- Answer:
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤1% to avoid solvent toxicity) .
- Metabolic Stability: Assess compound degradation in liver microsomes (e.g., trifluoromethyl groups may enhance stability, as noted in ) .
- Off-Target Screening: Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What computational methods support mechanistic studies of this compound’s biological targets?
- Answer:
- Molecular Docking: Simulate binding to enzymes (e.g., cholinesterase) using AutoDock Vina or Schrödinger Suite. Compare with known inhibitors (e.g., donepezil) for binding pose validation .
- QSAR Modeling: Corolate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Answer:
- Core Modifications: Synthesize analogs with:
- Varied pyrimidine substituents (e.g., 4,6-dimethyl vs. 4-methoxy) .
- Indole replacements (e.g., benzimidazole or pyrrole) .
- Bioisosteric Replacements: Substitute the methoxy group with ethoxy or halogen atoms to modulate lipophilicity .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm) | H NMR (ppm) | C NMR (ppm) |
|---|---|---|---|
| Amide C=O | 1660–1680 | - | 165–170 |
| Pyrimidine C=N | - | - | 150–160 |
| Methoxy (-OCH) | 2830–2960 | 3.8–4.0 (s, 3H) | 55–60 |
| Indole NH | 3300–3400 | 10.5–11.5 (s, 1H) | - |
Table 2: Example Bioactivity Assay Conditions
| Assay Type | Protocol | Positive Control |
|---|---|---|
| Antimicrobial (MIC) | Broth microdilution, 24 h incubation | Ciprofloxacin |
| Enzyme Inhibition | Fluorescence-based, 30 min kinetics | Donepezil |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
